molecular formula C19H25N3O3 B2930302 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 899955-18-1

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2930302
CAS RN: 899955-18-1
M. Wt: 343.427
InChI Key: LTXFMARFNPOPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFO is a fluorescent probe that can be used to label proteins and peptides. This labeling allows researchers to track and study the movement and interactions of these biomolecules in cells and tissues.

Scientific Research Applications

Nonpeptidic Agonist of Urotensin-II Receptor

The compound N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen and has implications for pharmacological research and potential drug development. The compound showed selective activity and high potency, making it a valuable tool in studying the urotensin-II receptor and potentially leading to new therapeutic applications (Croston et al., 2002).

Alzheimer's Disease Research

In Alzheimer's disease research, a derivative of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide was used in conjunction with positron emission tomography. This approach enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and could assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Fluorescent Probe for Carbon Dioxide Detection

A fluorescent probe based on a core structure related to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide was developed for the detection of low levels of carbon dioxide. This probe demonstrates significant potential for biological and medical applications due to its selective, fast, and iterative response to carbon dioxide (Wang et al., 2015).

Synthesis and Characterization of Novel Strontium Complexes

Research involving unsymmetrically functionalized β-diketimine ligands, which include structures related to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, led to the synthesis of novel strontium complexes. These complexes were characterized spectroscopically and through single crystal X-ray diffractometry, showcasing their potential as strontium precursors in various applications (George et al., 2012).

Development of Novel Fluorescent Perylene Bisimide

A highly water-soluble N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide was synthesized, derived from a similar chemical structure. This compound exhibits high fluorescence and solubility in water and other polar solvents, indicating its potential in various scientific applications (Boobalan et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)14-7-9-15(10-8-14)21-19(24)18(23)20-12-16(22(3)4)17-6-5-11-25-17/h5-11,13,16H,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFMARFNPOPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

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